molecular formula C6H7F3O5 B12109371 2-(Trifluoromethoxy)pentanedioic acid

2-(Trifluoromethoxy)pentanedioic acid

Cat. No.: B12109371
M. Wt: 216.11 g/mol
InChI Key: YMOJABKTCNYZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethoxy)pentanedioic acid is a fluorinated organic compound characterized by the presence of a trifluoromethoxy group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethoxy)pentanedioic acid typically involves the introduction of the trifluoromethoxy group into the pentanedioic acid structure. One common method is the trifluoromethoxylation of suitable precursors using reagents such as trifluoromethyl ethers. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethoxy)pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(Trifluoromethoxy)pentanedioic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pentanedioic acid involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethoxy)pentanedioic acid is unique due to its specific combination of the trifluoromethoxy group and pentanedioic acid backbone. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

Molecular Formula

C6H7F3O5

Molecular Weight

216.11 g/mol

IUPAC Name

2-(trifluoromethoxy)pentanedioic acid

InChI

InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13)

InChI Key

YMOJABKTCNYZPR-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.